4-((3,4-Dichlorobenzylidene)amino)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-((3,4-Dichlorobenzylidene)amino)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a synthetic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-Dichlorobenzylidene)amino)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 3,4-dichlorobenzaldehyde with 4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-((3,4-Dichlorobenzylidene)amino)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group can be reduced to form amines.
Substitution: The chlorine atoms on the benzylidene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Substituted benzylidene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-((3,4-Dichlorobenzylidene)amino)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes such as kinases and proteases.
Pathways Involved: Inhibition of cell signaling pathways that are crucial for cell growth and survival, leading to apoptosis (programmed cell death) in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-((3,4-Dichlorobenzylidene)amino)-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol
- 4-((3,4-Dichlorobenzylidene)amino)-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol
- 4-((3,4-Dichlorobenzylidene)amino)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-((3,4-Dichlorobenzylidene)amino)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its biological activity and chemical reactivity. The fluorine atom can enhance the compound’s ability to interact with biological targets and improve its metabolic stability.
Properties
CAS No. |
573697-65-1 |
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Molecular Formula |
C15H9Cl2FN4S |
Molecular Weight |
367.2 g/mol |
IUPAC Name |
4-[(E)-(3,4-dichlorophenyl)methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H9Cl2FN4S/c16-11-6-5-9(7-12(11)17)8-19-22-14(20-21-15(22)23)10-3-1-2-4-13(10)18/h1-8H,(H,21,23)/b19-8+ |
InChI Key |
ZLMKOVMIZLYTBG-UFWORHAWSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)Cl)Cl)F |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=CC(=C(C=C3)Cl)Cl)F |
Origin of Product |
United States |
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